(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride
Description
Properties
IUPAC Name |
(1R,6S)-2-azabicyclo[4.2.0]octan-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-4-8-6-2-1-5(6)7;/h5-9H,1-4H2;1H/t5-,6+,7?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELCLKJPTYZEBJ-OROVBFHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(CCN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1C(CCN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
The formation of the bicyclo[4.2.0]octane system necessitates precise stereochemical control during ring closure. A validated method involves intramolecular aldol condensation of γ-amino ketones, where the nitrogen atom initiates nucleophilic attack on a carbonyl group. For instance, lithium aluminum hydride (LiAlH₄)-mediated reduction of a bicyclic lactam precursor (e.g., 5-azabicyclo[4.2.0]octan-8-one) generates the secondary alcohol, followed by HCl treatment to yield the hydrochloride salt.
Table 1: Cyclization Methods for Azabicyclo Systems
Stereoselective [4+2] Cycloadditions
Thermal Diels-Alder reactions between electron-deficient dienophiles (e.g., N-substituted maleimides) and conjugated dienes offer a pathway to construct the bicyclo[4.2.0] skeleton. The endo preference of these reactions aligns with the desired (1R,6S) configuration when chiral auxiliaries are employed. For example, Oppolzer’s sultam-derived dienophiles have demonstrated enantiomeric excess >90% in related systems.
Functional Group Introduction and Modification
Hydroxylation at C5
Position-selective oxidation remains critical for introducing the C5 hydroxyl group. Transition-metal catalysts such as OsO₄ in asymmetric dihydroxylation (Sharpless conditions) achieve cis-diol formation, though regioselectivity must be controlled via steric directing groups. Alternatively, epoxidation followed by acid-catalyzed ring opening provides secondary alcohols with predictable stereochemistry.
N-Alkylation and Salt Formation
Quaternary ammonium salt formation via HCl treatment typically occurs under anhydrous conditions. A protocol involving bubbling HCl gas into an ethanol solution of the free base at 0–5°C produces the hydrochloride salt with >95% purity. Industrial-scale processes employ continuous crystallizers to enhance yield and particle size distribution.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt tubular reactors for exothermic cyclization steps, improving heat dissipation and reaction uniformity. A representative setup uses:
- Residence time : 8–12 minutes
- Pressure : 10–15 bar
- Catalyst : Immobilized lipases for kinetic resolution
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction volume (L) | 0.1–2 | 500–2000 |
| Temperature control | Batch cooling | Continuous jacketing |
| Purification | Column chromatography | Crystallization |
| Yield optimization | 65–75% | 82–88% |
Mechanistic Insights and Side-Reaction Mitigation
Competing Rearrangement Pathways
Under acidic conditions, the bicyclo[4.2.0] system may undergo Wagner-Meerwein rearrangements to form bicyclo[3.3.0] derivatives. Kinetic studies indicate that maintaining pH >4 during HCl salt formation suppresses this pathway by protonating potential carbocation intermediates.
Byproduct Formation in Reduction Steps
Over-reduction of the lactam precursor to piperidine analogues constitutes a major side reaction. Substituent effects at C3 and C7 positions significantly influence selectivity, with bulky tert-butyl groups reducing byproduct formation by 40% compared to methyl groups.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Lactam reduction | 3 | 58 | Moderate | High |
| Diels-Alder cyclization | 5 | 42 | Excellent | Moderate |
| Enzymatic resolution | 4 | 67 | High | Low |
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways involved can vary but often include key signaling cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Framework Variations
a) exo-2-Azabicyclo[2.2.2]octan-5-ol Hydrochloride
- Structure : [2.2.2] bicyclic system with hydroxyl and hydrochloride groups.
- Key Differences : The smaller [2.2.2] system increases ring strain and reduces flexibility compared to [4.2.0].
- Synthesis: Prepared via dissolution in ethanol and reaction with potassium carbonate/sodium iodide, yielding 72% after recrystallization .
- Applications : Used in diphenylpropyl derivatives for pharmacological studies, highlighting its role in CNS-targeting molecules .
b) (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- Structure : [2.2.1] bicyclic system with two fluorine atoms at position 4.
- Molecular Weight : 207.10 g/mol (vs. 163.65 for the target compound) .
c) (1R,5r,6s)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride
Functional Group Modifications
a) (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride
- Structure : Diazabicyclo[4.2.0] system with a methyl group and two hydrochloride groups.
- Key Differences : The additional nitrogen (3,8-diaza) introduces basicity, while the dihydrochloride salt increases solubility. Molecular weight: 225.13 g/mol .
b) tert-Butyl (1R,4S,6R)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
